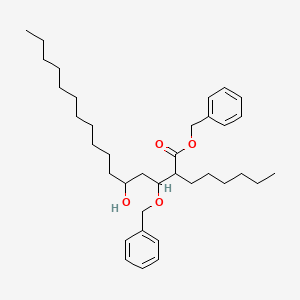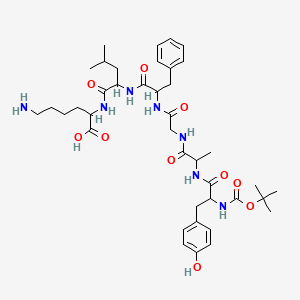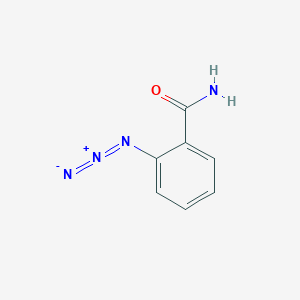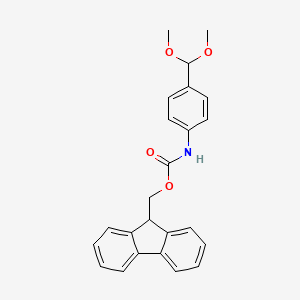
Ethyl 3-aminoacrylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 3-amino acrylate is an organic compound with the molecular formula C5H9NO2 It is a derivative of acrylic acid and contains both an amino group and an ester group
Métodos De Preparación
Ethyl 3-amino acrylate can be synthesized through several methods. One common synthetic route involves the reaction of ethyl acrylate with ammonia or an amine under controlled conditions. The reaction typically requires a catalyst and is carried out at elevated temperatures to ensure complete conversion. Industrial production methods often involve the use of continuous flow reactors to optimize yield and purity.
Análisis De Reacciones Químicas
Ethyl 3-amino acrylate undergoes a variety of chemical reactions due to the presence of both the amino and ester functional groups. Some of the key reactions include:
Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives.
Reduction: The ester group can be reduced to form the corresponding alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Polymerization: The compound can undergo free radical polymerization to form polymers with unique properties.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like alkyl halides. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
Ethyl 3-amino acrylate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and polymers.
Biology: The compound is used in the development of bioactive molecules and as a precursor in the synthesis of amino acid derivatives.
Industry: The compound is used in the production of specialty chemicals, coatings, and adhesives.
Mecanismo De Acción
The mechanism of action of ethyl 3-amino acrylate involves its reactivity with various molecular targets. The amino group can form hydrogen bonds and participate in nucleophilic attacks, while the ester group can undergo hydrolysis and other reactions. These interactions enable the compound to modify biological pathways and chemical processes, making it a valuable tool in research and industry.
Comparación Con Compuestos Similares
Ethyl 3-amino acrylate can be compared with other similar compounds such as methyl 3-amino acrylate and ethyl 3-amino butyrate. While these compounds share similar functional groups, ethyl 3-amino acrylate is unique in its reactivity and versatility. Its specific structure allows for a broader range of chemical reactions and applications, making it a preferred choice in many research and industrial settings.
Similar compounds include:
- Methyl 3-amino acrylate
- Ethyl 3-amino butyrate
- Ethyl 2-amino acrylate
These compounds can be used in similar applications but may differ in their reactivity and physical properties.
Propiedades
Fórmula molecular |
C5H9NO2 |
|---|---|
Peso molecular |
115.13 g/mol |
Nombre IUPAC |
ethyl (E)-3-aminoprop-2-enoate |
InChI |
InChI=1S/C5H9NO2/c1-2-8-5(7)3-4-6/h3-4H,2,6H2,1H3/b4-3+ |
Clave InChI |
FABIVEGAPONRAI-ONEGZZNKSA-N |
SMILES isomérico |
CCOC(=O)/C=C/N |
SMILES canónico |
CCOC(=O)C=CN |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-[5-(3-Methoxyphenyl)-4H-1,2,4-triazol-3-YL]methanamine](/img/structure/B12108166.png)
![(2R,3R,3aS,4S,6aS)-3-Azidohexahydro-2,4-methano-4H-furo[3,2-b]pyrrole](/img/structure/B12108169.png)












